molecular formula C8H11N3 B12265110 N-cyclopropyl-6-methylpyrazin-2-amine

N-cyclopropyl-6-methylpyrazin-2-amine

Cat. No.: B12265110
M. Wt: 149.19 g/mol
InChI Key: FNZHMFGOBRZWHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-6-methylpyrazin-2-amine is a chemical compound that features a cyclopropyl group attached to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-6-methylpyrazin-2-amine typically involves the cyclopropylation of pyrazine derivatives. One common method is the reaction of anilines, primary, and secondary aliphatic amines with cyclopropylboronic acid in the presence of copper(II) acetate, 2,2’-bipyridine, and sodium carbonate or sodium bicarbonate under an air atmosphere . This reaction proceeds in dichloroethane and yields the corresponding N-cyclopropyl derivatives in good to excellent yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-6-methylpyrazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenated derivatives of pyrazine can be used as starting materials for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyclopropyl group can lead to hydroxylated derivatives, while substitution reactions can yield various functionalized pyrazine derivatives.

Scientific Research Applications

N-cyclopropyl-6-methylpyrazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopropyl-6-methylpyrazin-2-amine involves its interaction with specific molecular targets. The cyclopropyl group can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. The pyrazine ring can participate in hydrogen bonding and π-π interactions, which are crucial for the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-6-methylpyrazin-2-amine is unique due to the presence of both the cyclopropyl group and the pyrazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

N-cyclopropyl-6-methylpyrazin-2-amine

InChI

InChI=1S/C8H11N3/c1-6-4-9-5-8(10-6)11-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,10,11)

InChI Key

FNZHMFGOBRZWHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=N1)NC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.